molecular formula C16H17BrN2O B2401034 3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine CAS No. 2379950-02-2

3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2401034
CAS No.: 2379950-02-2
M. Wt: 333.229
InChI Key: PIGYXYDGFAZVQW-UHFFFAOYSA-N
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Description

3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a methoxy group and an azetidine ring The azetidine ring is further substituted with a bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Bromophenylmethyl Group: The bromophenylmethyl group can be introduced via a nucleophilic substitution reaction using a bromophenylmethyl halide.

    Attachment of the Methoxy Group: The methoxy group can be introduced through an etherification reaction using a suitable methoxy precursor.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a pyridine carboxaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromophenylmethyl group may interact with hydrophobic pockets in proteins, while the azetidine ring may form hydrogen bonds with amino acid residues. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[1-[(3-Chlorophenyl)methyl]azetidin-3-yl]methoxy]pyridine
  • 3-[[1-[(3-Fluorophenyl)methyl]azetidin-3-yl]methoxy]pyridine
  • 3-[[1-[(3-Methylphenyl)methyl]azetidin-3-yl]methoxy]pyridine

Uniqueness

3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine is unique due to the presence of the bromophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

3-[[1-[(3-bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c17-15-4-1-3-13(7-15)9-19-10-14(11-19)12-20-16-5-2-6-18-8-16/h1-8,14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGYXYDGFAZVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)COC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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